molecular formula C20H28N4O B14600138 1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-11-9

1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14600138
CAS No.: 61220-11-9
M. Wt: 340.5 g/mol
InChI Key: RANFNYHBWAQSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperidine ring can be introduced through reductive amination or other cyclization reactions . The final step involves the formation of the imidazolidinone ring, which can be achieved through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects such as inhibition of cell proliferation and induction of apoptosis . The piperidine ring may enhance the compound’s binding affinity to its targets .

Properties

CAS No.

61220-11-9

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

1-ethyl-3-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C20H28N4O/c1-2-23-13-14-24(20(23)25)17-8-11-22(12-9-17)10-7-16-15-21-19-6-4-3-5-18(16)19/h3-6,15,17,21H,2,7-14H2,1H3

InChI Key

RANFNYHBWAQSBD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1=O)C2CCN(CC2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.